molecular formula C4H4O3S B2617491 2,3-dihydro-1lambda6-thiophene-1,1,3-trione CAS No. 87419-51-0

2,3-dihydro-1lambda6-thiophene-1,1,3-trione

Cat. No.: B2617491
CAS No.: 87419-51-0
M. Wt: 132.13
InChI Key: CHGIHNHFMQGPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1lambda6-thiophene-1,1,3-trione typically involves the oxidation of thiophene derivatives. One common method is the oxidation of 2,3-dihydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1lambda6-thiophene-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2,3-dihydrothiophene 1,1-dioxide
  • 2-thiolen-4-one S,S-dioxide
  • 2,3-dihydro-3-oxothiophene 1,1-dioxide
  • 1,1-dioxothiophen-3-one

Uniqueness

2,3-dihydro-1lambda6-thiophene-1,1,3-trione is unique due to its specific oxidation state and the presence of both a thiophene ring and a sulfone group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .

Biological Activity

2,3-Dihydro-1lambda6-thiophene-1,1,3-trione is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a thiophene ring and a trione functional group, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C4H6O3S
  • Molecular Weight : 134.15 g/mol
  • CAS Number : 6211-59-2

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Oxidation of 2,3-dihydrothiophene using agents like potassium persulfate or oxalyl peroxide.
  • Reduction reactions to convert it back to simpler thiophene derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains. For example:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. One notable study evaluated the cytotoxic effects of several thiophene derivatives against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The findings are summarized below:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound XMCF-712.5Induces apoptosis
Compound YHepG-210.0Autophagic cell death
Compound ZMCF-715.0Inhibits kinase activity

The study indicated that these compounds not only inhibited cell proliferation but also induced apoptosis and autophagy in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

A recent case study focused on the synthesis and biological evaluation of new thiophene derivatives based on the structure of this compound. The study reported that certain modifications to the thiophene ring enhanced the anticancer properties significantly.

Properties

IUPAC Name

1,1-dioxothiophen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3S/c5-4-1-2-8(6,7)3-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGIHNHFMQGPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.